
Ethyl 5-cyano-2-methylisonicotinate
Overview
Description
Ethyl 5-cyano-2-methylisonicotinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of isonicotinic acid and is characterized by the presence of a cyano group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-2-methylisonicotinate typically involves the reaction of 2-methylisonicotinic acid with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-2-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-cyanoisonicotinate
- Methyl 5-cyano-2-methylisonicotinate
- Ethyl 5-cyano-4-methylisonicotinate
Comparison: this compound is unique due to the specific positioning of the cyano and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 5-cyano-2-methylisonicotinate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Overview of the Compound
This compound has the molecular formula C10H10N2O2 and is characterized by the presence of a cyano group and an ethyl ester group. It is primarily used as an intermediate in the synthesis of more complex organic molecules and has been investigated for its biological properties, including enzyme interactions and potential therapeutic effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylisonicotinic acid with ethyl cyanoacetate under reflux conditions in a solvent such as ethanol or methanol. The reaction can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is largely attributed to its interaction with specific enzymes or receptors. The cyano and ester groups enhance its binding affinity, allowing it to modulate various biochemical pathways. For instance, it may inhibit or activate certain enzymes involved in metabolic processes, leading to diverse biological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on metabolic pathways.
- Cytotoxicity : Some investigations indicate that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits activity against various pathogens | |
Enzyme Inhibition | Modulates enzyme activity in metabolic pathways | |
Cytotoxicity | Potentially effective against cancer cells |
Case Study: Antimicrobial Properties
In a study examining the antimicrobial effects of this compound, researchers found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Further investigations are needed to elucidate the specific pathways involved.
Case Study: Cytotoxic Effects on Cancer Cells
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in treated cells, potentially through the activation of caspase pathways. This suggests a promising avenue for developing new anticancer agents based on this compound's structure.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as Ethyl 2-cyanoisonicotinate and Mthis compound. Variations in their chemical structure influence their biological reactivity and pharmacokinetic properties.
Compound | Key Differences | Biological Activity |
---|---|---|
This compound | Contains specific cyano and methyl groups | Antimicrobial, cytotoxic |
Ethyl 2-cyanoisonicotinate | Lacks methyl group | Limited antimicrobial |
Mthis compound | Different ester group | Varies by structure |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Ethyl 5-cyano-2-methylisonicotinate, and how do they address structural ambiguity?
- Methodological Answer : Use X-ray crystallography (via SHELX programs ) to resolve structural ambiguities, such as confirming the position of the cyano and methyl groups. Pair this with spectroscopic methods (e.g., NMR, IR) to cross-validate functional groups. For purity assessment, combine HPLC with mass spectrometry to detect trace impurities.
Q. How should researchers handle safety protocols for this compound during synthesis or modification?
- Methodological Answer : Follow GHS guidelines for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. Reference safety data sheets (SDS) for structurally analogous compounds (e.g., methyl isonicotinate ) to infer reactivity hazards. Conduct a risk assessment for potential cyanide release under acidic or high-temperature conditions .
Q. What synthetic routes are documented for this compound, and what are their yield limitations?
- Methodological Answer : Review peer-reviewed syntheses of isonicotinate derivatives. Common methods include esterification of 5-cyano-2-methylisonicotinic acid with ethanol under acid catalysis. Optimize yields (typically 60-75%) by varying catalysts (e.g., H₂SO₄ vs. TsOH) and reaction times .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictory reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply conceptual density functional theory (DFT) to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites . Compare computational results with experimental kinetic data to reconcile discrepancies. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets for accuracy.
Q. What strategies are effective in designing experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design of experiments (DoE) to test stability across pH (3–10) and temperature (25–80°C). Monitor degradation via UV-Vis spectroscopy and LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life predictions. Reference ICH Q1A guidelines for pharmaceutical stability testing frameworks .
Q. How can researchers address conflicting crystallographic data on polymorphism in this compound?
- Methodological Answer : Perform systematic polymorph screening using solvent-drop grinding and thermal analysis (DSC/TGA). Refine ambiguous structures with SHELXL’s twin refinement tools to resolve overlapping peaks . Validate results against Cambridge Structural Database entries for analogous esters.
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) for IC₅₀ determination. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For meta-analysis of existing data, follow PRISMA guidelines to assess heterogeneity and publication bias .
Q. Methodological Considerations for All Research
- Literature Review : Avoid unreliable sources (e.g., commercial databases). Prioritize peer-reviewed journals and crystallographic databases (CCDC) .
- Data Presentation : Include raw crystallographic data (e.g., CIF files) and processed results (R-factors, bond angles) in appendices, following IUCr standards .
- Ethical Compliance : Document chemical safety protocols and disposal methods in alignment with institutional guidelines .
Properties
IUPAC Name |
ethyl 5-cyano-2-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-7(2)12-6-8(9)5-11/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRDRKCBLOZGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC(=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648233 | |
Record name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-26-7 | |
Record name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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